![molecular formula C17H8N4S2 B232159 21,23-dithia-3,4,5,6-tetrazahexacyclo[11.10.0.02,6.07,12.014,22.015,20]tricosa-1(13),2,4,7,9,11,14(22),15,17,19-decaene](/img/structure/B232159.png)
21,23-dithia-3,4,5,6-tetrazahexacyclo[11.10.0.02,6.07,12.014,22.015,20]tricosa-1(13),2,4,7,9,11,14(22),15,17,19-decaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1Benzothieno[3’,2’:4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline is a complex heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes fused benzothiophene and tetraazoloquinoline rings. The intricate arrangement of these rings endows the compound with unique chemical and physical properties, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1Benzothieno[3’,2’:4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline typically involves multi-step reactions that include cyclization, condensation, and functional group transformations. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening and optimization techniques can further enhance the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
1Benzothieno[3’,2’:4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or ethanol to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs. These products can exhibit distinct chemical and physical properties, making them valuable for further research and applications .
Scientific Research Applications
1Benzothieno[3’,2’:4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1Benzothieno[3’,2’:4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1Benzothieno[3,2-b]thieno[2,3-d]furans : These compounds share a similar fused ring structure but differ in the presence of furan rings instead of azole rings .
- 1Benzothieno[3,2-b]thieno[2,3-d]thiophenes : These compounds also have a similar fused ring structure but include thiophene rings .
- Thieno[3’,2’:4,5]thieno[2,3-c]quinoline : This compound is closely related but lacks the tetraazolo group .
Uniqueness
The uniqueness of 1Benzothieno[3’,2’:4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline lies in its tetraazoloquinoline ring system, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets and the potential for diverse applications in various fields .
Properties
Molecular Formula |
C17H8N4S2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
21,23-dithia-3,4,5,6-tetrazahexacyclo[11.10.0.02,6.07,12.014,22.015,20]tricosa-1(13),2,4,7,9,11,14(22),15,17,19-decaene |
InChI |
InChI=1S/C17H8N4S2/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12(10)22-17(14)23-15(13)16-18-19-20-21(11)16/h1-8H |
InChI Key |
PHNUEICPXRVIQT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C4=NN=NN24)SC5=C3C6=CC=CC=C6S5 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=NN=NN24)SC5=C3C6=CC=CC=C6S5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide](/img/structure/B232077.png)
![2-[4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232078.png)
![11-[4-(Dimethylaminomethyl)phenyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B232083.png)
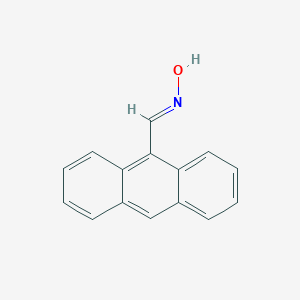
![3-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]-1-propanol](/img/structure/B232089.png)
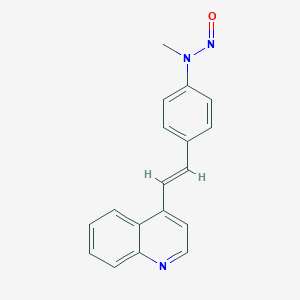
![3-Chloro-5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-9-ol](/img/structure/B232093.png)
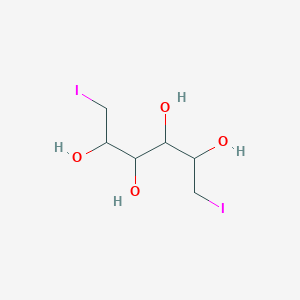
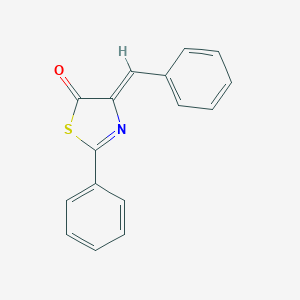
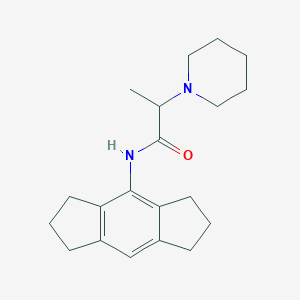
![2-[4-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232105.png)
![2-[4-(6-Fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232107.png)
![1-(8-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232108.png)
![2-(dimethylamino)-3-methyl-N-[(10Z)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide](/img/structure/B232111.png)
